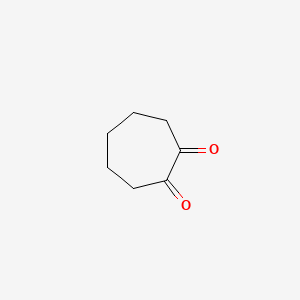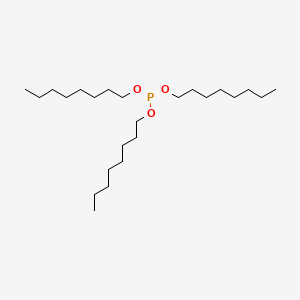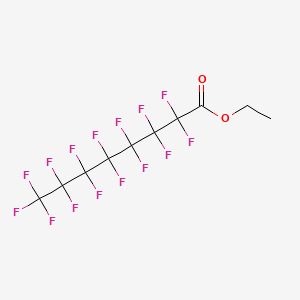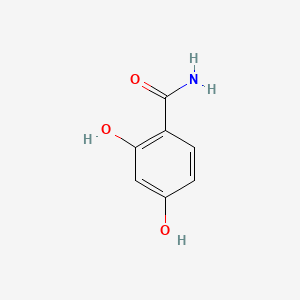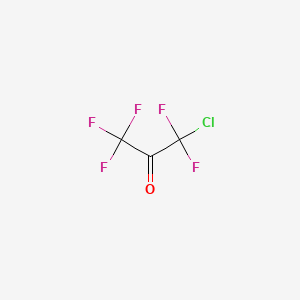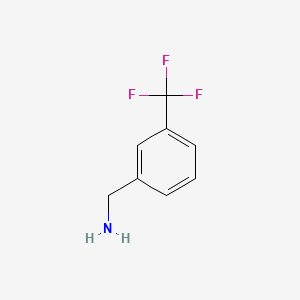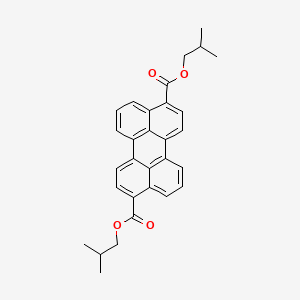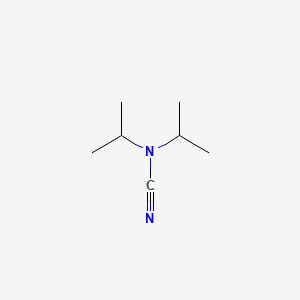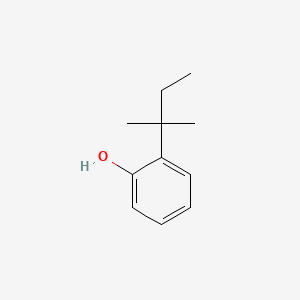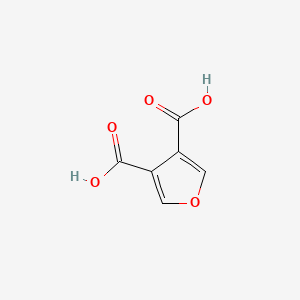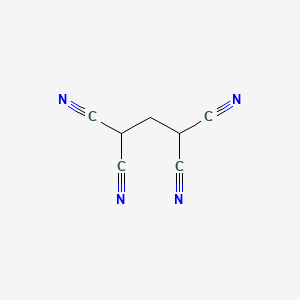
1,1,3,3-Propanetetracarbonitrile
描述
1,1,3,3-Propanetetracarbonitrile, also known as 1,1,3,3-tetracyanopropane, is an organic compound with the molecular formula C₇H₄N₄. It is characterized by the presence of four nitrile groups attached to a central propane backbone. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis .
准备方法
1,1,3,3-Propanetetracarbonitrile can be synthesized through the Knoevenagel reaction between formaldehyde and malononitrile in the presence of β-alanine as a base . The reaction conditions typically involve:
Reactants: Formaldehyde and malononitrile
Catalyst/Base: β-alanine
Temperature: Room temperature to slightly elevated temperatures
Solvent: Often conducted in an aqueous or organic solvent
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
1,1,3,3-Propanetetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, aryl halides
Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1,1,3,3-Propanetetracarbonitrile finds applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis to prepare highly reactive vinylidene cyanide monomers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1,1,3,3-Propanetetracarbonitrile involves its reactivity with various molecular targets. The nitrile groups can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .
相似化合物的比较
1,1,3,3-Propanetetracarbonitrile can be compared with other similar compounds, such as:
1,1,2,2-Tetracyanoethane: Similar structure but with two carbon atoms in the backbone.
1,1,2,2-Tetracyanopropane: Similar structure but with different positioning of nitrile groups.
The uniqueness of this compound lies in its specific arrangement of nitrile groups, which imparts distinct reactivity and properties compared to its analogs .
属性
IUPAC Name |
propane-1,1,3,3-tetracarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-6(3-9)1-7(4-10)5-11/h6-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNAZGXMVZNHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)C#N)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190448 | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-98-5 | |
| Record name | 1,1,3,3-Tetracyanopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenedimalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How do the 1,1,3,3-propanetetracarbonitrile derivatives, specifically 2-(methylthio)-1,1,3,3-propanetetracarbonitrile (tcnsMe-) and 2-(ethylthio)-1,1,3,3-propanetetracarbonitrile (tcnsEt-), interact with the Cu(I) bimetallic units, and what are the structural outcomes?
A1: The tcnsMe- and tcnsEt- ligands, being tetradentate cyanocarbanions, interact with the Cu(I) bimetallic units ({Cu2(dppm)2} and {Cu2(dppa)2}) through their cyano groups. [] Each cyanocarbanion coordinates to multiple copper centers, effectively acting as bridging ligands. This bridging behavior leads to the formation of extended structures rather than discrete metallacycles observed with pseudohalide linkers. Specifically, the reactions yield three distinct ladder-like one-dimensional coordination polymers and one octametallic metallacycle. [] The variations in the resulting structures are attributed to the subtle interplay between ligand length, steric hindrance, and the formation of noncovalent interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


